molecular formula C11H10O3S B2920982 4-(Thiophen-2-yl)benzoic acid hydrate CAS No. 1448075-44-2

4-(Thiophen-2-yl)benzoic acid hydrate

Cat. No. B2920982
CAS RN: 1448075-44-2
M. Wt: 222.26
InChI Key: HYSUSQUAKZHIRP-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)benzoic acid is a chemical compound with the empirical formula C11H8O2S . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

While specific synthesis methods for 4-(Thiophen-2-yl)benzoic acid hydrate were not found, there are several studies that discuss the synthesis of related compounds . These methods could potentially be adapted for the synthesis of 4-(Thiophen-2-yl)benzoic acid hydrate.


Molecular Structure Analysis

The molecular structure of 4-(Thiophen-2-yl)benzoic acid consists of a thiophene ring attached to a benzoic acid group . The molecular weight is 204.25 g/mol .


Physical And Chemical Properties Analysis

4-(Thiophen-2-yl)benzoic acid has a melting point of 238-243 °C . Its molecular formula is C11H8O2S and it has a molecular weight of 204.25 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 372.8±25.0 °C at 760 mmHg .

Scientific Research Applications

Heterocyclic Synthesis

A study conducted by Mohareb et al. (2004) discusses the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield a variety of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives. This work demonstrates the utility of thiophenyl derivatives in synthesizing complex heterocyclic structures, which are important in pharmaceutical chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. Their research contributes to the understanding of how structural modifications of thiophenyl derivatives can influence the efficiency of luminescence sensitization, which is critical for the development of luminescent materials for optical applications (Viswanathan & Bettencourt-Dias, 2006).

Quantum Chemical Calculation

Research by Jie (2013) on 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid showcases the compound's structural characterization and quantum chemical calculations. The study provides insights into the electronic structure and potential reactivity of thiophenyl derivatives, underlining their significance in the design of new materials with specific electronic properties (Jie, 2013).

Solar Cell Applications

Yang et al. (2016) investigated the impact of electron-acceptors on the energy level, light-harvesting ability, and stability of donor-acceptor dyes in photoelectrochemical cells, utilizing thiophenyl-derivatized benzoic acid derivatives. Their findings contribute to the advancement of dye-sensitized solar cells, offering a pathway to more efficient and stable solar energy conversion technologies (Yang, Yao, Liu, Wang, & Wang, 2016).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, meaning it is harmful if swallowed . Precautionary measures include avoiding inhalation of dust, avoiding contact with the substance, and ensuring adequate ventilation . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

4-thiophen-2-ylbenzoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S.H2O/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10;/h1-7H,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSUSQUAKZHIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-yl)benzoic acid hydrate

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